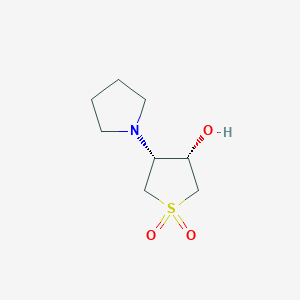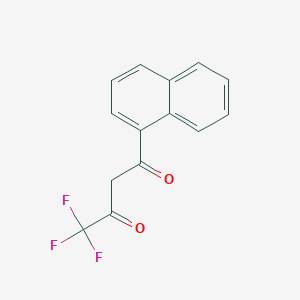
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is a chemical compound known for its unique structure and properties It is a member of the β-diketone family, characterized by the presence of two keto groups separated by a methylene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione typically involves the Claisen condensation reaction. This reaction occurs between an ester and a ketone in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to achieve high purity. The reaction parameters, including temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics.
作用机制
The mechanism of action of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione involves its interaction with molecular targets through its keto and trifluoromethyl groups. These interactions can modulate various biochemical pathways, such as signal transduction or enzyme activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
相似化合物的比较
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
Comparison: 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is unique due to the presence of the 1-naphthyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, stability, and potential applications. For instance, the naphthyl ring can enhance the compound’s fluorescence, making it more suitable for bioimaging applications compared to its phenyl or furyl counterparts.
属性
IUPAC Name |
4,4,4-trifluoro-1-naphthalen-1-ylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMAGRFYJIJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997761 |
Source


|
| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7639-68-1 |
Source


|
| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
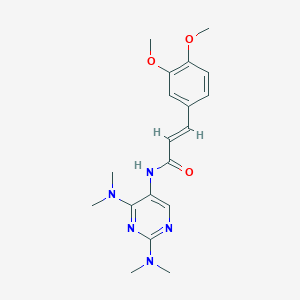
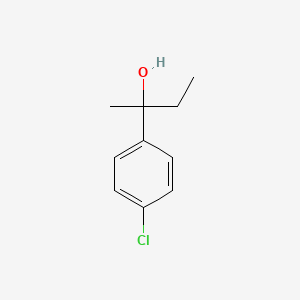
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2587726.png)
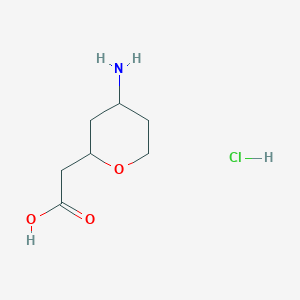
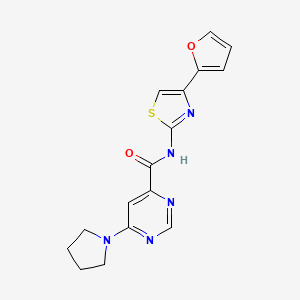
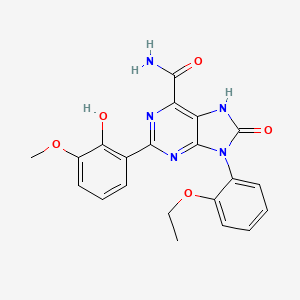
![N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
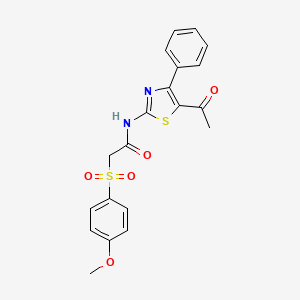
![3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide](/img/structure/B2587740.png)
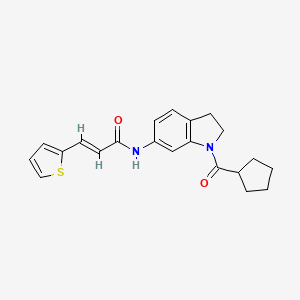
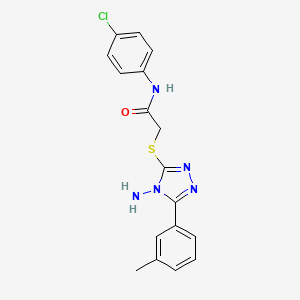
![N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2587746.png)
